molecular formula C19H18N4O5S2 B5137285 METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B5137285
M. Wt: 446.5 g/mol
InChI Key: NOQOTXRVLIXJDX-UHFFFAOYSA-N
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Description

METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring, a pyrimidine ring, and several functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,6-dimethylpyrimidine-2-thiol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with methyl 2-amino-1,3-benzothiazole-6-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole ring and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-10-6-11(2)21-18(20-10)29-9-16(25)28-8-15(24)23-19-22-13-5-4-12(17(26)27-3)7-14(13)30-19/h4-7H,8-9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQOTXRVLIXJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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